Home > Products > Screening Compounds P51400 > 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine
1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine -

1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine

Catalog Number: EVT-4326513
CAS Number:
Molecular Formula: C17H18BrN3O5S
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

  • Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist. It demonstrates high affinity for the human 5-HT6R (Ki = 2.04 nM) and displays selectivity over numerous target sites, including receptors, enzymes, and ion channels []. Preclinical studies highlight its oral bioavailability, brain penetration, and efficacy in enhancing acetylcholine levels in the hippocampus, particularly when used in combination with donepezil and memantine [].

4-(2-Trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane -2-carbonyl)piperazine

  • Compound Description: This compound demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi in laboratory testing [].
  • Relevance: This compound shares the piperazine ring and a sulfonyl group attached to a substituted benzene ring with 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine. The presence of these common structural features categorizes both compounds as aryl sulfonamide derivatives.

4-(3-Methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine

  • Compound Description: This particular derivative displayed moderate antioxidant activity when compared to the standard drug 2,2-diphenyl-1-picrylhydrazyl (DPPH) in an assay [].
  • Relevance: Although this compound does not contain a sulfonyl group, it shares the piperazine ring and a benzodioxane moiety with 4-(2-Trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, placing it in a similar structural category as the target compound, 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine.

4-(phenylsulfonyl)morpholine

  • Compound Description: This compound is part of a series of 4-((4-substitutedphenyl)sulfonyl)morpholines that were synthesized and evaluated for their antimicrobial activity [].
  • Relevance: While structurally similar to 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine due to the presence of a sulfonyl group attached to a benzene ring, this compound features a morpholine ring instead of piperazine. This difference places it in a closely related but distinct chemical category.

4-(p-tolylsulfonyl)morpholine

  • Compound Description: This compound belongs to the series of 4-((4-substitutedphenyl)sulfonyl)morpholines investigated for their potential antimicrobial effects [].

4-((4-methoxyphenyl)sulfonyl)morpholine

  • Compound Description: This is another member of the 4-((4-substitutedphenyl)sulfonyl)morpholine series examined for potential antimicrobial activity [].

4-((4-bromophenyl)sulfonyl)morpholine

  • Compound Description: This compound is part of a series of 4-((4-substitutedphenyl)sulfonyl)morpholines that were evaluated for antimicrobial properties [].
  • Relevance: This specific compound bears a striking resemblance to 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine as both share a 4-bromophenylsulfonyl group. The key difference lies in the presence of a morpholine ring in this compound, whereas the target compound contains a piperazine ring.

1-Methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4a)

  • Compound Description: This compound is a 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivative synthesized and characterized for its structure and biological activity. The synthesis was optimized for yield, achieving 75% under specific reaction conditions [].
  • Relevance: This compound shares a core piperazine ring substituted with a sulfonyl group attached to a phenyl ring with 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine. Although the specific substituents on the phenyl rings and the presence of a thiadiazole ring in this compound differ from the target, both fall under the category of aryl sulfonamide derivatives.

1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d)

  • Compound Description: This compound belongs to the series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives tested for antibacterial activity. Notably, it showed promising results against certain plant pathogenic bacteria [].
  • Relevance: Like 1-Methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4a), this compound also exhibits structural similarity to 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine, particularly in the shared piperazine ring and the sulfonyl group attached to a substituted phenyl ring. Despite the differences in the specific substituents and the thiadiazole ring, both are categorized as aryl sulfonamide derivatives.

1-Methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4n)

  • Compound Description: This compound, another member of the 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine series, was also synthesized and investigated for its antibacterial properties. It exhibited good antibacterial activity against specific plant pathogenic bacteria [].
  • Relevance: This compound's structural similarity to 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine is similar to that of other compounds in the 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine series. The shared features are the piperazine ring and the sulfonyl group linked to a substituted phenyl ring, classifying both compounds under aryl sulfonamide derivatives despite differences in substituents and the thiadiazole ring.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO is an identified oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in treating various blood cancers []. It forms during the oxidative degradation of Venetoclax and has been isolated and characterized using techniques like HPLC, mass spectrometry, and NMR [].
  • Relevance: VNO shares a piperazine ring system with 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine and also features a sulfonamide group within its structure. Although VNO has a considerably more complex structure overall, the presence of these common elements highlights a structural connection between the two compounds.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another significant oxidative impurity of Venetoclax, arising from a Meisenheimer rearrangement of VNO []. This impurity has also been isolated, characterized, and confirmed using a range of analytical techniques, including various forms of spectroscopy and chromatography [].

Properties

Product Name

1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-methoxy-2-nitrophenyl)piperazine

Molecular Formula

C17H18BrN3O5S

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C17H18BrN3O5S/c1-26-14-4-7-16(17(12-14)21(22)23)19-8-10-20(11-9-19)27(24,25)15-5-2-13(18)3-6-15/h2-7,12H,8-11H2,1H3

InChI Key

NOUNNLJEZHINGQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.